molecular formula C17H13F2N3O B7635440 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide

2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide

Katalognummer B7635440
Molekulargewicht: 313.30 g/mol
InChI-Schlüssel: TVEUJWXWXBQTKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide, also known as MIB-1, is a chemical compound that has gained attention in scientific research due to its potential application in cancer therapy. MIB-1 has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division.

Wirkmechanismus

2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide inhibits Aurora kinase A by binding to its active site and preventing it from phosphorylating its substrates. This leads to a disruption of the cell cycle and ultimately, cell death. 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has been shown to have a significant effect on cancer cells, but its effects on normal cells are still being studied. In animal models, 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has been shown to have low toxicity and does not cause significant side effects. However, further studies are needed to determine its long-term effects on normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide in lab experiments is its specificity for Aurora kinase A. This allows researchers to target a specific protein and study its effects on cancer cells. However, 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide is still in the early stages of development and its efficacy in humans is still being studied. Additionally, 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide may have limitations in treating certain types of cancer and may not be effective in all cases.

Zukünftige Richtungen

There are several future directions for research on 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide. One area of study is the development of more potent and selective inhibitors of Aurora kinase A. Another area of study is the combination of 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the long-term effects of 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide on normal cells and its efficacy in treating different types of cancer.

Synthesemethoden

The synthesis of 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide involves several steps, including the reaction of 2,4-difluoro-N-(3-nitrophenyl)benzamide with 1-methylimidazole in the presence of a reducing agent. The resulting compound is then purified using column chromatography. The final product is a white crystalline solid with a purity of over 95%.

Wissenschaftliche Forschungsanwendungen

2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide works by targeting a protein called Aurora kinase A, which is involved in cell division. By inhibiting Aurora kinase A, 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide prevents cancer cells from dividing and proliferating.

Eigenschaften

IUPAC Name

2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O/c1-22-8-7-20-16(22)11-3-2-4-13(9-11)21-17(23)14-6-5-12(18)10-15(14)19/h2-10H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEUJWXWXBQTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.